molecular formula C20H19N3O3S B3622753 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3622753
M. Wt: 381.4 g/mol
InChI Key: XWQTVEQRXZTSFP-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a tert-butylphenyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-20(2,3)14-10-8-13(9-11-14)16-12-27-19(21-16)22-18(24)15-6-4-5-7-17(15)23(25)26/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQTVEQRXZTSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Formation of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-aminobenzamide.

    Substitution: Formation of various substituted thiazole derivatives.

    Hydrolysis: Formation of 2-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or antic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 2
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N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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